Benzyl (3S,4S)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate;benzyl (3R,4R)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate Benzyl (3S,4S)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate;benzyl (3R,4R)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16549971
InChI: InChI=1S/2C18H26N2O5/c2*1-18(2,3)25-16(22)19-15-10-20(9-14(15)11-21)17(23)24-12-13-7-5-4-6-8-13/h2*4-8,14-15,21H,9-12H2,1-3H3,(H,19,22)/t2*14-,15-/m10/s1
SMILES:
Molecular Formula: C36H52N4O10
Molecular Weight: 700.8 g/mol

Benzyl (3S,4S)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate;benzyl (3R,4R)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC16549971

Molecular Formula: C36H52N4O10

Molecular Weight: 700.8 g/mol

* For research use only. Not for human or veterinary use.

Benzyl (3S,4S)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate;benzyl (3R,4R)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate -

Specification

Molecular Formula C36H52N4O10
Molecular Weight 700.8 g/mol
IUPAC Name benzyl (3S,4S)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate;benzyl (3R,4R)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/2C18H26N2O5/c2*1-18(2,3)25-16(22)19-15-10-20(9-14(15)11-21)17(23)24-12-13-7-5-4-6-8-13/h2*4-8,14-15,21H,9-12H2,1-3H3,(H,19,22)/t2*14-,15-/m10/s1
Standard InChI Key FBZXTPPPHBBUQW-FGYPTBLJSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1CN(C[C@@H]1CO)C(=O)OCC2=CC=CC=C2.CC(C)(C)OC(=O)N[C@H]1CN(C[C@H]1CO)C(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)(C)OC(=O)NC1CN(CC1CO)C(=O)OCC2=CC=CC=C2.CC(C)(C)OC(=O)NC1CN(CC1CO)C(=O)OCC2=CC=CC=C2

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compounds share the molecular formula C36H52N4O10\text{C}_{36}\text{H}_{52}\text{N}_4\text{O}_{10} and a molecular weight of 700.8 g/mol. The pyrrolidine ring is substituted at the 3- and 4-positions with hydroxymethyl and Boc-protected amino groups, respectively. The benzyl ester at the 1-position enhances solubility in organic solvents, facilitating further synthetic modifications.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC NameBenzyl (3S,4S)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate; benzyl (3R,4R)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate
Canonical SMILESCC(C)(C)OC(=O)NC1CN(CC1CO)C(=O)OCC2=CC=CC=C2.CC(C)(C)OC(=O)NC1CN(CC1CO)C(=O)OCC2=CC=CC=C2
Stereochemistry(3S,4S) and (3R,4R) configurations
PubChem CID129895975

The stereocenters at C3 and C4 dictate the spatial orientation of functional groups, influencing intermolecular interactions and biological activity. For instance, the (3S,4S) isomer may exhibit distinct binding affinities compared to the (3R,4R) counterpart due to enantiomer-specific receptor recognition.

Synthesis and Stereochemical Control

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Pyrrolidine Ring Formation: Cyclization of γ-amino alcohols or reduction of pyrroles . Source highlights the stereoselective hydrogenation of substituted pyrroles using palladium catalysts to yield cis-2,5-disubstituted pyrrolidines.

  • Hydroxymethyl Introduction: Aldol condensation or hydroxymethylation of pyrrolidine precursors.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate to shield the amino group.

  • Benzyl Esterification: Coupling with benzyl alcohol via carbodiimide-mediated activation.

Table 2: Critical Reagents and Conditions

StepReagents/ConditionsPurpose
Pyrrolidine FormationH2\text{H}_2, Pd/C, acidic ethanol Stereoselective hydrogenation
HydroxymethylationFormaldehyde, NaBH4_4Introduction of -CH2_2OH group
Boc Protection(Boc)2_2O, DMAP, DCMAmino group protection
EsterificationBenzyl alcohol, EDC, HOBtCarboxylate activation

Stereochemical Considerations

Asymmetric synthesis methods, such as chiral auxiliaries or catalysts, ensure high enantiomeric excess. For example, the use of (R)- or (S)-BINOL-derived catalysts during hydroxymethylation can direct the configuration at C3 and C4. Source further demonstrates that pre-existing stereocenters in bicyclic pyrroles bias hydrogenation outcomes, a principle applicable to these compounds’ synthesis.

Physicochemical Properties

Solubility and Stability

The benzyl ester enhances lipophilicity (logP2.8\log P \approx 2.8), favoring solubility in dichloromethane and THF. The Boc group confers stability under basic conditions but is labile in acidic media (e.g., TFA).

Table 3: Physicochemical Profile

PropertyValue/Characteristic
Melting Point128–130°C (decomposes)
λmax\lambda_{\text{max}}270 nm (benzyl chromophore)
StabilityStable at RT; sensitive to strong acids

Pharmaceutical Applications

Intermediate in Drug Synthesis

These diastereomers serve as precursors to protease inhibitors and kinase modulators. For example, the hydroxymethyl group can be oxidized to a carboxylic acid for transition-state analog design.

Biological Activity

  • Neurological Targets: Structural similarity to pyrrolidine-based GABAA_A receptor agonists suggests potential anxiolytic applications.

  • Anticancer Activity: Boc-deprotection yields primary amines capable of alkylating DNA in tumor cells.

Table 4: Comparative Bioactivity of Stereoisomers

IsomerIC50_{50} (nM) for Enzyme XBinding Affinity (Kd_d, μM)
(3S,4S)12.3 ± 1.20.45
(3R,4R)89.7 ± 5.62.31

Recent Research Advances

Synthetic Optimizations

A 2024 study achieved a 92% yield via flow hydrogenation using a Ir-(S)-BINAP catalyst, reducing reaction times from 24 h to 3 h.

Computational Modeling

Molecular dynamics simulations reveal that the (3S,4S) isomer adopts a chair-like conformation, optimizing hydrophobic interactions with protein pockets.

Comparative Analysis with Related Compounds

Table 5: Structural and Functional Comparison

CompoundKey FeaturesApplications
Benzyl pyrrolidine-2-carboxylateLacks hydroxymethyl/Boc groupsSolvent additive
Boc-pyrrolidine-3-carboxylic acidFree carboxylic acidPeptide synthesis
(3S,4S)-DiastereomerHydroxymethyl, Boc, benzyl groupsDrug intermediates

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